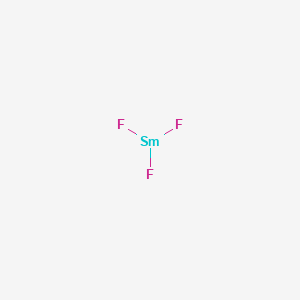

Samarium fluoride (SmF3)

Description

Properties

CAS No. |

13765-24-7 |

|---|---|

Molecular Formula |

F3Sm |

Molecular Weight |

207.4 g/mol |

IUPAC Name |

samarium(3+);trifluoride |

InChI |

InChI=1S/3FH.Sm/h3*1H;/q;;;+3/p-3 |

InChI Key |

OJIKOZJGHCVMDC-UHFFFAOYSA-K |

SMILES |

F[Sm](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Sm+3] |

Other CAS No. |

13765-24-7 |

Origin of Product |

United States |

Synthetic Methodologies for Samarium Fluoride and Its Derivatives

Bulk Synthesis Techniques for Samarium Fluoride (B91410)

The production of samarium fluoride in bulk quantities is crucial for applications requiring substantial amounts of the material. Several high-temperature methods have been developed to achieve this, each with its own set of principles and resulting material characteristics.

Solid-State Reaction Pathways for Samarium Fluoride Crystal Growth

Solid-state reactions represent a common and effective method for the synthesis of inorganic crystalline materials like samarium fluoride. These reactions typically involve the heating of solid precursors, which react to form the desired product without the presence of a solvent.

Sm₂O₃ + 6 NH₄HF₂ → 2 SmF₃ + 6 NH₄F + 3 H₂O

The process involves heating a stoichiometric mixture of samarium(III) oxide and ammonium (B1175870) bifluoride. The reaction proceeds through the formation of intermediate ammonium fluorosamalate complexes, which subsequently decompose at higher temperatures to yield anhydrous samarium fluoride. researchgate.net The temperature profile is critical in this process to ensure the complete removal of byproducts and the formation of a pure, crystalline SmF₃ phase.

| Parameter | Value/Condition | Reference |

| Reactants | Samarium(III) oxide (Sm₂O₃), Ammonium bifluoride (NH₄HF₂) | researchgate.net |

| Fluorination Temperature | Typically in the range of 400 °C | researchgate.net |

| Atmosphere | Inert or under vacuum to prevent oxide formation | - |

| Product | Crystalline Samarium(III) fluoride (SmF₃) | researchgate.net |

This table presents typical conditions for the solid-state synthesis of rare-earth fluorides using the ammonium bifluoride route.

Mechanochemical synthesis, a subset of solid-state reactions that utilizes mechanical energy to induce chemical transformations, has also been explored for the preparation of complex fluorides and could be applicable to SmF₃. researchgate.net This method involves the high-energy ball milling of precursors, which can lead to the formation of nanocrystalline products at room temperature, potentially offering a more energy-efficient synthetic route.

Thermochemical Reduction Strategies for Samarium Fluoride

Thermochemical reduction methods are employed to synthesize samarium compounds with lower oxidation states, starting from samarium(III) fluoride. These processes are of interest for producing samarium metal and its alloys.

Aluminothermic reduction involves the use of aluminum as a reducing agent to reduce a metal oxide or halide. In the case of samarium fluoride, the reaction with aluminum has been investigated to understand the potential for producing samarium metal. Thermodynamic analysis indicates that the reduction of SmF₃ by Al to form SmF₂ is feasible within a temperature range of 933–1356 K. mdpi.com However, the complete reduction to metallic samarium is not thermodynamically spontaneous. mdpi.comresearchgate.net

Studies have shown that the reaction between SmF₃ and Al at varying molar ratios consistently yields a mixture of products including a non-stoichiometric samarium fluoride (SmF₂.₄₁₃), aluminum fluoride (AlF₃), and a complex fluoride, Sm(AlF)₅. mdpi.com The samarium in the reduction products exhibits mixed valence states of Sm³⁺ and Sm²⁺. mdpi.com

| Molar Ratio (Al:SmF₃) | Primary Products | Sm Valence States | Reference |

| 1:3 to 5:3 | SmF₂.₄₁₃, AlF₃, Sm(AlF)₅ | Sm³⁺ and Sm²⁺ | mdpi.com |

This table summarizes the products of the aluminothermic reduction of SmF₃ at different reactant molar ratios.

The reduction of samarium(III) fluoride can also be achieved using elemental samarium itself. This process is a common route to samarium(II) fluoride (SmF₂). The reaction is as follows:

2 SmF₃ + Sm → 3 SmF₂ wikipedia.org

This reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.

Other reducing agents have also been investigated for the reduction of SmF₃. For instance, the use of silicon (Si) and molecular hydrogen (H₂) has been explored. However, these have been found to be less efficient for the reduction of SmF₃ due to the relatively low tendency of samarium to be reduced. researchgate.net The reaction with silicon in a melt does not proceed to completion. researchgate.net Direct reduction by hydrogen results in a low yield of the reduced samarium fluoride phase. researchgate.net

| Reducing Agent | Product(s) | Efficiency | Reference |

| Elemental Samarium (Sm) | Samarium(II) fluoride (SmF₂) | Efficient for SmF₂ formation | wikipedia.org |

| Silicon (Si) | Incomplete reaction | Inefficient | researchgate.net |

| Hydrogen (H₂) | Low yield of reduced phase | Inefficient | researchgate.net |

This table provides a comparative overview of different reducing agents for SmF₃.

Crystal Growth from Samarium Fluoride Melts

Growing single crystals of samarium fluoride from its melt is a challenging yet crucial process for applications in optics and lasers. The high melting point of SmF₃ (1306 °C) necessitates specialized equipment and controlled conditions. wikipedia.org Two primary melt growth techniques are the Bridgman-Stockbarger and Czochralski methods.

The Bridgman-Stockbarger method involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient. alineason.comwikipedia.orgmdpi.com For SmF₃, the polycrystalline material would be melted in a suitable crucible (e.g., graphite (B72142) or platinum) under a controlled atmosphere. A seed crystal can be used to initiate growth with a specific crystallographic orientation. The slow movement of the crucible from a hot zone to a colder zone allows for the gradual solidification and formation of a single crystal.

The Czochralski method is another technique for growing high-quality single crystals. wikipedia.orginc42.comuniversitywafer.comyoutube.com In this process, a seed crystal is dipped into the molten SmF₃ and then slowly pulled upwards while being rotated. inc42.com The material solidifies at the interface between the seed and the melt, resulting in the growth of a large, cylindrical single crystal. Careful control of the pulling rate, rotation speed, and temperature gradients is essential to maintain a stable crystal growth process and minimize defects. While this method is widely used for various fluorides, specific parameters for the growth of pure SmF₃ are not extensively documented in publicly available literature.

| Technique | Principle | Key Parameters |

| Bridgman-Stockbarger | Directional solidification of a melt in a temperature gradient. alineason.comwikipedia.org | Temperature gradient, crucible translation rate, atmosphere. |

| Czochralski | Pulling a crystal from a melt. wikipedia.orginc42.com | Pulling rate, rotation rate, temperature control of the melt. |

This table outlines the principles and key parameters of two major melt growth techniques applicable to samarium fluoride.

Nanomaterial Synthesis Approaches for Samarium Fluoride

The synthesis of samarium fluoride at the nanoscale has garnered significant attention due to the unique properties that emerge at this size regime, which are beneficial for applications in areas such as bioimaging and catalysis. Various wet-chemical methods are employed to produce SmF₃ nanoparticles with controlled size and morphology.

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. For the synthesis of SmF₃ nanoparticles, a water-soluble samarium salt (e.g., samarium nitrate) and a fluoride source (e.g., sodium fluoride or sodium fluoroborate) are used as precursors. wikipedia.orgijcea.orgmdpi-res.comnih.govrsc.org The reaction is typically conducted at temperatures around 200 °C. wikipedia.org The pressure generated within the autoclave facilitates the dissolution and recrystallization of the material, leading to the formation of crystalline nanoparticles. The morphology and size of the resulting SmF₃ nanoparticles can be influenced by parameters such as reaction temperature, time, and the presence of capping agents.

Co-precipitation: Co-precipitation is a straightforward and widely used method for synthesizing nanoparticles. itrithuc.vntandfonline.comtandfonline.comresearchgate.netsemanticscholar.org It involves the simultaneous precipitation of the desired compound from a solution containing its constituent ions. In the case of SmF₃, an aqueous solution of a samarium salt (e.g., samarium chloride or samarium nitrate) is mixed with a solution of a fluoride salt (e.g., ammonium fluoride or potassium fluoride). itrithuc.vnwikipedia.org The insoluble SmF₃ precipitates out of the solution. The particle size and morphology can be controlled by adjusting parameters such as the concentration of reactants, temperature, pH, and the rate of addition of the precipitating agent. The use of surfactants or polymers as capping agents can help to control particle growth and prevent agglomeration. tandfonline.com

Solvothermal Synthesis: This method is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. researchgate.netmdpi.com The choice of solvent can significantly influence the size, shape, and crystallinity of the resulting nanoparticles due to differences in solvent properties such as polarity, boiling point, and viscosity. For the synthesis of samarium-containing nanoparticles, polyol-mediated solvothermal methods have been reported. researchgate.net In this approach, a high-boiling point alcohol, such as ethylene (B1197577) glycol, acts as both the solvent and a reducing agent or capping agent.

| Synthesis Method | Precursors | Typical Conditions | Key Advantages |

| Hydrothermal | Samarium nitrate (B79036), Sodium fluoroborate | ~200 °C, aqueous solution in autoclave wikipedia.org | Good crystallinity, control over morphology. |

| Co-precipitation | Samarium chloride/nitrate, Ammonium/Potassium fluoride | Room temperature, aqueous solution itrithuc.vnwikipedia.org | Simple, scalable, rapid synthesis. |

| Solvothermal | Samarium precursors in non-aqueous solvent | Elevated temperature and pressure in an autoclave | Control over particle size and shape through solvent choice. researchgate.net |

This table summarizes the key aspects of common nanomaterial synthesis approaches for samarium fluoride.

Microemulsion-Assisted Synthesis of Samarium Fluoride Nanoparticles

The microemulsion-assisted synthesis route is a versatile method for the fabrication of nanoparticles with controlled size and morphology. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid phase is dispersed as micro-sized droplets in the other, stabilized by a surfactant. In the context of samarium fluoride (SmF₃) nanoparticle synthesis, a water-in-oil (W/O) microemulsion is commonly employed.

In a typical W/O microemulsion synthesis of SmF₃ nanoparticles, the aqueous phase containing the samarium precursor (e.g., samarium nitrate) is dispersed as nanodroplets within a continuous oil phase (e.g., toluene), stabilized by a surfactant (e.g., Tween 20) and a co-surfactant (e.g., 1-butanol). A separate microemulsion containing the fluoride source is then mixed with the first. The constant collision and coalescence of the aqueous nanodroplets create "nanoreactors" where the precipitation reaction occurs, leading to the formation of SmF₃ nanoparticles. The size of these nanoparticles is primarily governed by the water-to-surfactant molar ratio (W₀), which controls the size of the aqueous nanodroplets. researchgate.net

Research has shown that by varying the W₀ ratio, the particle size of SmF₃ can be effectively controlled. For instance, a study demonstrated that smaller nanoparticles were produced at a lower W₀ value (W₀ = 10), while larger nanoparticles were obtained at a higher value (W₀ = 50). researchgate.net This is because a lower W₀ corresponds to smaller water pools, thus constraining the growth of the nanoparticles. researchgate.netinstras.com The synthesized nanoparticles typically exhibit a hexagonal close-packed structure. researchgate.net This method offers a pathway to produce monodisperse nanoparticles with a spherical morphology. researchgate.netinstras.com

Table 1: Effect of Water-to-Surfactant Ratio (W₀) on SmF₃ Nanoparticle Synthesis

| W₀ Ratio | Resulting Particle Size | Key Finding |

|---|---|---|

| 10 | Smaller Nanoparticles | Greater surface area, leading to higher phosphate (B84403) removal efficiency (98.5%). researchgate.net |

| 50 | Larger Nanoparticles | Wider particle size distribution and lower phosphate removal efficiency (84.5%). researchgate.net |

Co-precipitation Methods for Doped Samarium Fluoride Systems

Co-precipitation is a widely used and relatively simple method for synthesizing doped fluoride systems. This technique involves the simultaneous precipitation of the host material and the dopant ion from a solution. It is particularly effective for incorporating samarium ions (Sm³⁺) into various fluoride host lattices, such as calcium fluoride (CaF₂) and hydroxyapatite (B223615) (HAp). itrithuc.vnvnu.edu.vnmdpi.com

The synthesis of Sm³⁺-doped CaF₂ nanoparticles via co-precipitation typically involves mixing aqueous solutions of a calcium salt (e.g., calcium chloride, CaCl₂) and a samarium salt (e.g., samarium nitrate, Sm(NO₃)₃). itrithuc.vnvnu.edu.vn A precipitating agent, such as ammonium fluoride (NH₄F), is then added to the mixture under constant stirring. itrithuc.vnvnu.edu.vn This leads to the formation of a precipitate, which is then filtered, washed with water and ethanol, and dried. The molar ratio of the samarium dopant can be precisely controlled by adjusting the stoichiometric amounts of the precursor solutions. itrithuc.vnvnu.edu.vn

Studies on Sm³⁺-doped CaF₂ have shown that the resulting nanoparticles typically possess a pure cubic structure, with particle sizes ranging from 15 to 20 nm. itrithuc.vnvnu.edu.vn The concentration of the Sm³⁺ dopant has a significant impact on the photoluminescent properties of the material. Research indicates that the photoluminescence intensity is strongest at a specific dopant concentration, for example, 1 mol% Sm³⁺ in CaF₂. itrithuc.vn This highlights the ability of the co-precipitation method to produce functional doped fluoride materials for optical applications. itrithuc.vnvnu.edu.vn

Table 2: Co-precipitation Synthesis of Sm³⁺-Doped CaF₂ Nanoparticles

| Parameter | Details | Reference |

|---|---|---|

| Precursors | Calcium chloride (CaCl₂), Samarium nitrate (Sm(NO₃)₃), Ammonium fluoride (NH₄F) | itrithuc.vnvnu.edu.vn |

| Molar Ratio of Sm:Ca | Varied from 0 to 5 mol% | itrithuc.vnvnu.edu.vn |

| Resulting Structure | Pure cubic CaF₂ structure | itrithuc.vnvnu.edu.vn |

| Particle Size | 15 - 20 nm | vnu.edu.vn |

| Optimal Dopant Conc. | 1 mol% Sm³⁺ for strongest photoluminescence | itrithuc.vn |

Green Synthesis Routes for Samarium Fluoride Nanoparticles

Green synthesis has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional physical and chemical methods for nanoparticle production. isca.memdpi.comscispace.comnih.gov This approach utilizes biological entities such as plants, bacteria, fungi, and algae as reducing and capping agents. scispace.comnih.gov While specific research on the green synthesis of samarium fluoride nanoparticles is still developing, the principles of green chemistry are broadly applicable.

Plant-mediated synthesis, for instance, involves the use of plant extracts containing phytochemicals like alkaloids, flavonoids, saponins, and tannins. These biomolecules can act as natural reducing agents for metal ions and as stabilizing agents for the formed nanoparticles, preventing their agglomeration. mdpi.comscispace.com The process typically involves mixing an aqueous solution of the metal salt with the plant extract. The reaction is often carried out at room temperature, further enhancing its green credentials. scispace.com

Microbial synthesis is another green route where microorganisms like bacteria and fungi are used. nih.govnih.gov These organisms can produce enzymes and other metabolites that facilitate the reduction of metal ions and the synthesis of nanoparticles, either intracellularly or extracellularly. nih.govnih.gov This biological approach offers a high degree of control over the size and shape of the nanoparticles. The use of natural polysaccharides has also been explored for the eco-friendly preparation of nanomaterials. nih.gov These methods avoid the use of toxic chemicals and harsh reaction conditions associated with traditional synthesis routes. isca.memdpi.com

Thin Film Deposition Techniques for Samarium Fluoride Materials

Vacuum Evaporation Methodologies for Samarium Fluoride Films

Vacuum evaporation is a physical vapor deposition (PVD) technique used to produce thin films of various materials, including samarium fluoride. iaea.orgagus.co.jp The process involves heating the source material (SmF₃) in a high-vacuum chamber until it evaporates. The vaporized atoms or molecules then travel in a straight line and condense on a cooler substrate, forming a thin film. agus.co.jp This method is valued for its ability to produce smooth and uniform films with precise thickness control. samaterials.com

Samarium fluoride has a high melting point (1,306 °C) and is thermally stable, making it suitable for thermal evaporation. samaterials.com In a typical setup, SmF₃ is placed in a crucible made of a material like tungsten or molybdenum and heated either by resistance heating or by an electron beam. tedpella.comvem-co.com The substrate, which can be quartz, silicon, or germanium, is positioned above the source. iaea.org The properties of the resulting SmF₃ film, such as its crystal structure and surface morphology, are influenced by deposition parameters like substrate temperature. iaea.org

Research on evaporated SmF₃ films has shown that the substrate temperature during deposition plays a crucial role in determining the film's preferred crystal orientation. For instance, films deposited at 100°C, 150°C, and 250°C exhibited a (111) preferred growth orientation, while a film deposited at 200°C showed a (360) orientation. iaea.org SmF₃ films are known for their good transparency from the deep violet to the far-infrared regions of the electromagnetic spectrum, making them suitable for optical coatings. iaea.orgsamaterials.com

Table 3: Properties of Vacuum Evaporated Samarium Fluoride

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | SmF₃ | samaterials.com |

| Melting Point | 1,306 °C | samaterials.com |

| Density | 6.6 g/cm³ | samaterials.com |

| Evaporation Method | E-Beam, Thermal | tedpella.com |

| Recommended Crucible | Al₂O₃, ThO₂ | tedpella.com |

| Optical Transparency | Deep violet to far-infrared | iaea.org |

Molecular Beam Deposition for Samarium-Doped Films

Molecular Beam Epitaxy (MBE) is a sophisticated thin film deposition technique that allows for the growth of high-quality single-crystal films with atomic-level precision. osti.govmdpi.com While direct literature on MBE of samarium fluoride is sparse, the technique has been successfully used to grow samarium-doped films and samarium-containing compounds like samarium nitride (SmN). osti.govmdpi.comaip.orgaip.org

In the MBE process, elemental sources are heated in effusion cells until they evaporate. The resulting atomic or molecular beams travel through an ultra-high vacuum environment and impinge upon a heated single-crystal substrate. The slow deposition rate allows the atoms to arrange themselves into a crystalline lattice, resulting in an epitaxial film. This precise control over the growth process makes MBE ideal for creating complex layered structures and for controlled doping. osti.govmdpi.com

Sol-Gel Processing for Samarium Fluoride-Containing Thin Films

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials, including thin films, in a wide variety of forms. researchgate.netfrontiersin.orgntnu.no The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method offers advantages such as low processing temperatures, good homogeneity, and the ability to coat complex shapes. frontiersin.orgntnu.no

A typical sol-gel process for thin film deposition begins with the hydrolysis and polycondensation of molecular precursors, often metal alkoxides, in a solvent. This forms a sol, which is then deposited onto a substrate using techniques like spin-coating or dip-coating. researchgate.netntnu.no After deposition, the film is subjected to a heat treatment (annealing) to remove residual organics, densify the film, and promote crystallization. The physical properties of the resulting film, such as density and porosity, are influenced by the structure of the colloidal species in the initial sol. researchgate.net

While the sol-gel synthesis of pure samarium fluoride films is not extensively documented, the method is widely used for creating doped materials and fluoride-containing systems. mdpi.com For example, it can be employed to create host matrices (like silica (B1680970) or titania) into which samarium ions can be incorporated to form luminescent films. The versatility of sol-gel chemistry allows for the fine-tuning of the film's composition and properties, such as its refractive index and porosity, making it a valuable technique for creating functional optical and sensor films. frontiersin.orgntnu.no The process has been used to create hydrophobic fluoride-free films by carefully selecting precursors and process parameters. mdpi.com

Synthesis of Heteroanionic Samarium Compounds

The synthesis of heteroanionic samarium compounds, which contain more than one type of anion, is a developing area of materials science. These materials are of interest for their potential applications in fields such as luminescence, photochromic thin films, and ion conduction. acs.orgnih.gov One effective strategy for synthesizing these complex materials is through metathesis reactions, which allow for the targeted substitution of anions within a crystal lattice. acs.orgnih.gov

Metathesis Reactions for Samarium Hydride Oxide Fluorides

A notable method for the synthesis of samarium hydride oxide fluorides involves the metathesis reaction of samarium oxyfluoride (SmOF) with alkali or alkaline earth hydrides. acs.orgnih.gov This process facilitates a partial hydrogen/fluorine (H/F) exchange, leading to the formation of a mixed-anion compound. acs.orgnih.gov

Research has demonstrated that reacting SmOF with hydrides such as lithium hydride (LiH), sodium hydride (NaH), or calcium hydride (CaH₂) results in the synthesis of samarium hydride oxide fluoride, represented as SmHₓOF₁₋ₓ. acs.orgnih.gov This indicates an incomplete substitution of fluoride ions by hydride ions. acs.orgnih.gov

A specific, well-characterized example is the compound SmH₀.₇₈OF₀.₂₂, which was synthesized using NaH as the hydride source. acs.orgnih.gov Neutron and X-ray diffraction studies have revealed that the hydride, oxide, and fluoride ions are partially ordered within the crystal structure. acs.orgnih.gov This particular samarium hydride oxide fluoride crystallizes in an anti-Li₃AlN₂-type structure. acs.orgnih.gov A unique feature of this compound is the occupation of a single crystallographic site by three distinct anions (0.188 H + 0.667 O + 0.145 F). acs.orgnih.gov

The interatomic distances in SmH₀.₇₈OF₀.₂₂ between samarium and hydrogen range from 2.45 to 2.48 Å, while the distances between samarium and the mixed anion (H/O/F) site are between 2.29 and 2.42 Å. acs.orgnih.gov These distances are comparable to those found in binary samarium hydride, samarium oxide, and samarium fluoride. acs.orgnih.gov This fluoride extraction technique has proven to be a viable synthetic route for producing hydride oxides and hydride oxide halides. acs.orgnih.gov

The synthesis of the precursor, SmOF, can be achieved through the reaction of samarium(III) oxide (Sm₂O₃) with polytetrafluoroethylene (PTFE). acs.orgnih.gov This reaction yields a new, likely metastable, baddeleyite-type polymorph of SmOF. acs.orgnih.gov

Table 1: Synthesis of Samarium Hydride Oxide Fluoride via Metathesis Reaction

| Precursor | Reactant | Product | Crystal System | Space Group |

| SmOF | NaH | SmH₀.₇₈OF₀.₂₂ | Cubic | Ia3̅ |

Table 2: Crystallographic Data for SmH₀.₇₈OF₀.₂₂

| Parameter | Value |

| Formula | SmH₀.₇₈OF₀.₂₂ |

| Crystal System | Cubic |

| Space Group | Ia3̅ |

| Lattice Parameter (a) | 10.947(2) Å |

| Cell Volume (V) | 1311.7(4) ų |

| Formula Units (Z) | 32 |

Advanced Structural Characterization and Crystallography of Samarium Fluoride

Polymorphism and Structural Phase Transitions in Samarium Fluoride (B91410)

Samarium fluoride is known to exist in different crystalline forms, or polymorphs, and undergoes structural phase transitions under specific thermodynamic conditions. These transformations involve significant changes in the atomic arrangement, leading to different physical and chemical properties.

Orthorhombic to Hexagonal Phase Transitions in SmF3

At ambient temperature and pressure, samarium fluoride adopts an orthorhombic crystal structure of the β-YF3 type. This structure is stable under normal conditions. However, upon heating, SmF3 undergoes a first-order phase transition to a high-temperature hexagonal (rhombohedral) form, which is isostructural with LaF3. This transition occurs at approximately 495 °C.

The structural change from the orthorhombic phase to the hexagonal phase represents a significant rearrangement of the crystal lattice. The low-temperature orthorhombic phase is characterized by a specific arrangement of SmF8 polyhedra, which shifts to a more symmetrical configuration in the high-temperature hexagonal phase, where the samarium ion has a higher coordination number.

Pressure and Temperature Induced Phase Transformations in Samarium Fluoride Analogs

Studies on rare-earth trifluoride (REF3) analogs provide valuable insights into the behavior of SmF3 under non-ambient conditions. High-pressure investigations on various REF3 compounds, including those of gadolinium, terbium, ytterbium, and lutetium, have shown a general trend of a pressure-induced phase transition from the orthorhombic structure to the hexagonal structure at room temperature.

For instance, the transition pressures for GdF3 and TbF3 occur in the ranges of 5.5-9.3 GPa and 8.4-11.9 GPa, respectively. It is inferred that all orthorhombic REF3 members from samarium to lutetium follow this same transition rule under high pressure. This behavior is converse to the temperature-induced transition, where the hexagonal phase is the high-temperature polymorph. These pressure-induced transformations highlight the complex interplay between atomic packing and external stimuli in determining the stable crystal structure of these materials.

Influence of Stoichiometry on Samarium Fluoride Crystal Structures (SmF2+x and Sm13F32-δ phases)

Stoichiometry plays a critical role in the crystal structure of samarium fluoride. Through the reduction of SmF3 with metallic samarium (Sm⁰) in a quartz ampoule, non-stoichiometric cubic phases with the formula SmF2+x can be formed. Specifically, a phase of SmF2.108 has been synthesized, which crystallizes in a fluorite-type (CaF2) structure.

Interestingly, this non-stoichiometric cubic phase is not stable in air at room temperature. Over a period of approximately 60 days, the SmF2.108 phase transforms into a more complex, ordered superstructural phase identified as Sm13F32–δ. This transformation involves a change from the simple cubic lattice to a trigonal (rhombohedral) superlattice, indicating a rearrangement of fluoride ions and vacancies to achieve a more stable configuration.

Crystalline Architectures and Space Group Analysis of Samarium Fluoride

The various polymorphs and stoichiometric phases of samarium fluoride are defined by their unique crystalline architectures and space groups. The precise determination of these parameters through techniques like X-ray diffraction is fundamental to understanding the material's structure-property relationships.

At room temperature, SmF3 exhibits an orthorhombic structure belonging to the Pnma space group (No. 62). The high-temperature polymorph possesses a hexagonal (rhombohedral) structure with the space group P-3c1 (No. 165). The non-stoichiometric fluorite-type phase, SmF2+x, has a cubic structure with the space group Fm-3m (No. 225). Following its transformation, the superstructural Sm13F32–δ phase is characterized by a trigonal (rhombohedral) system with the space group R-3 (No. 148).

The table below summarizes the crystallographic data for the different known phases of samarium fluoride.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|

| SmF3 (Room Temp) | Orthorhombic | Pnma | a = 6.669, b = 7.059, c = 4.405 |

| SmF3 (High Temp) | Hexagonal (Rhombohedral) | P-3c1 | a = 7.07, c = 7.24 |

| SmF2.108 | Cubic | Fm-3m | a = 5.8517 |

| Sm13F32–δ | Trigonal (Rhombohedral) | R-3 | a = 14.7354, c = 10.1156 |

Microstructure and Morphology of Samarium Fluoride Materials

Beyond the atomic scale of the unit cell, the microstructure and morphology of SmF3 materials, particularly at the nanoscale, are crucial for their application. The synthesis method heavily influences these characteristics.

Nanoparticle Morphology and Size Distribution of SmF3

Samarium fluoride nanoparticles have been synthesized using various methods, including microemulsion techniques. The morphology and size of the resulting nanoparticles are highly dependent on the synthesis parameters. Studies have shown that SmF3 nanoparticles can be produced with spherical morphologies. researchgate.net

The size distribution of these nanoparticles can be controlled by adjusting reaction conditions. For example, in a water-in-oil microemulsion synthesis, the water-to-surfactant molar ratio (W0) is a critical factor. Transmission Electron Microscopy (TEM) analysis has revealed that a lower W0 value (e.g., 10) can produce smaller, more uniform nanoparticles with an average diameter of around 24 nm. researchgate.netresearchgate.net In contrast, a higher W0 value (e.g., 50) leads to larger nanoparticles with an average diameter of approximately 74 nm and a wider size distribution. researchgate.netresearchgate.net Characterization techniques such as Scanning Electron Microscopy (SEM) and TEM are essential for observing the shape and agglomeration state of the nanoparticles, while methods like X-ray diffraction can be used with Scherrer's formula to estimate the average crystallite size. ijrrjournal.com Studies on analogous lanthanide fluoride nanoparticles have also reported various morphologies, including hexagonal and triangular single crystals, depending on the synthesis route. instras.comacs.org

Thin Film Surface Morphology and Growth Orientation of SmF3 Films

The morphology and crystallographic orientation of samarium fluoride (SmF3) thin films are significantly influenced by the deposition conditions, particularly the substrate temperature. Studies on SmF3 films deposited on silicon substrates via vacuum evaporation have revealed distinct preferred growth orientations that are temperature-dependent. iaea.org

Films deposited at substrate temperatures of 100°C, 150°C, and 250°C predominantly exhibit a (111) preferred growth orientation. iaea.org However, a notable shift in this orientation is observed at a deposition temperature of 200°C, where the films show a (360) growth orientation. iaea.org This indicates that the substrate temperature is a critical parameter in controlling the crystalline texture of the film.

The surface morphology of these films is also affected by their thickness. Investigations using optical microscopy have shown that the density and orientation of microcracks on the surface of the films differ between thinner and thicker depositions. iaea.org Generally, SmF3 is known to form smooth and uniform films, a desirable characteristic for applications in optical coatings and electronic devices. samaterials.com

| Deposition Temperature (°C) | Preferred Growth Orientation |

|---|---|

| 100 | (111) |

| 150 | (111) |

| 200 | (360) |

| 250 | (111) |

Lattice Dynamics and Vibrational Spectroscopic Analysis of Samarium Fluoride Systems

Samarium fluoride undergoes a structural phase transition at high temperatures, which has been extensively studied through vibrational spectroscopy. iaea.org At room temperature, SmF3 possesses an orthorhombic crystal structure belonging to the Pnma space group (β-YF3 type). iaea.orgwikipedia.org Above a transition temperature of 495°C, it transforms into a rhombohedral structure with the P-3c1 space group (LaF3 type). iaea.orgwikipedia.org The lattice dynamics of both phases have been characterized using Raman scattering, supported by group theory analysis. iaea.org

Group theory predicts the number of Raman and infrared active modes for each crystal structure. For the orthorhombic phase (Pnma), the analysis yields 36 Raman active modes and 25 infrared (IR) active modes. In the high-temperature rhombohedral phase (P-3c1), there are 13 Raman active modes and 11 IR active modes. A comprehensive vibrational investigation has identified and assigned these modes. iaea.org

The study of these vibrational modes provides insight into the forces between the atoms and the symmetry of the crystal structure. The change in the number and frequencies of the Raman active modes is a direct consequence of the change in crystal symmetry during the phase transition. iaea.org

| Phase | Crystal System | Space Group | Raman Active Modes | Infrared (IR) Active Modes |

|---|---|---|---|---|

| Room Temperature | Orthorhombic | Pnma | 36 | 25 |

| High Temperature (>495°C) | Rhombohedral | P-3c1 | 13 | 11 |

Defect Chemistry and Charge Compensation Mechanisms in Samarium Fluoride Systems

Theoretical studies have definitively shown that the formation of vacancies in the anion (fluoride) sublattice serves as the primary charge compensation mechanism. researchgate.net The existence of these anion vacancies has been experimentally supported by the linear relationship observed between the electrical ionic conductivity of the crystals and the intensity of Sm2+ absorption bands, which is associated with the movement of these vacancies. researchgate.net

The crystal structure of LaF3, known as the tysonite structure, features three distinct positions for fluorine atoms. In the context of a hexagonal syngony, these are often categorized into two non-equivalent sites, commonly labeled F1 and F2/F3. Quantum-chemical calculations have been performed to determine the most energetically favorable position for an anion vacancy to form near the Sm2+ defect. These calculations revealed that a vacancy at the F2 site is more energetically advantageous than vacancies at the F1 or F3 sites. researchgate.net

| Vacancy Position | Energy Difference (eV) | Stability |

|---|---|---|

| F2 | - | Most Favorable |

| F1 | +0.25 (relative to F2) | Less Favorable |

| F3 | +0.44 (relative to F2) | Least Favorable |

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Samarium Fluoride | SmF3 |

| Lanthanum Fluoride | LaF3 |

| Yttrium Fluoride | YF3 |

Advanced Spectroscopic Investigations of Samarium Fluoride

Electronic Structure and Luminescence Spectroscopy of Samarium Fluoride (B91410) Systems

The unique electronic configuration of the samarium ion (Sm³⁺), a member of the lanthanide series, gives rise to a rich and complex optical spectroscopy. Its partially filled 4f shell is well-shielded by the outer 5s and 5p electrons, resulting in sharp, atom-like electronic transitions. These transitions are the foundation of the distinct luminescence properties observed in samarium fluoride (SmF₃) and other samarium-doped materials. Spectroscopic studies, including photoluminescence and X-ray luminescence, provide deep insights into the electronic structure of the samarium ion and its interactions with the surrounding crystal lattice.

Photoluminescence and X-ray Luminescence of Samarium Ions

Samarium ions (Sm³⁺) in various host materials, including fluorides, exhibit characteristic luminescence in the visible and near-infrared regions. This emission is a result of the de-excitation of electrons from excited energy levels to lower energy levels within the 4f shell.

Photoluminescence (PL) studies of Sm³⁺-doped materials typically reveal a strong reddish-orange luminescence. Upon excitation with a suitable wavelength, often in the ultraviolet or blue region of the spectrum, the Sm³⁺ ions are promoted to higher energy states. They then relax non-radiatively to an excited state, most commonly the ⁴G₅/₂ level, from which they decay radiatively to various lower-lying levels of the ⁶Hⱼ ground state multiplet. The most prominent of these emissions are typically the ⁴G₅/₂ → ⁶H₇/₂ and ⁴G₅/₂ → ⁶H₉/₂ transitions, which are responsible for the characteristic orange and red light, respectively.

X-ray Luminescence (XRL) , also known as radioluminescence, involves the excitation of the material with high-energy X-rays. In Sm³⁺-doped materials, the incident X-rays create a cascade of secondary electrons and holes within the host lattice. These charge carriers can then transfer their energy to the Sm³⁺ ions, exciting them to higher energy levels. The subsequent relaxation and emission processes are similar to those in photoluminescence, resulting in the characteristic Sm³⁺ emission spectrum. The efficiency of X-ray luminescence is highly dependent on the host material's ability to absorb X-ray energy and efficiently transfer it to the samarium activators. In some fluoride hosts, X-ray irradiation can also induce a valence state change in samarium, from Sm³⁺ to Sm²⁺, which exhibits its own distinct luminescence.

f-f and d-f Electronic Transitions in Samarium Fluoride

The electronic transitions responsible for the optical properties of samarium fluoride can be categorized into two main types: f-f transitions and d-f transitions.

f-f Transitions: These transitions occur between the energy levels of the 4f electronic configuration of the Sm³⁺ ion. The 4f electrons are well-shielded from the influence of the surrounding crystal field by the outer 5s and 5p electron shells. As a result, the f-f transitions are relatively sharp and narrow, resembling atomic spectral lines. These transitions are parity-forbidden by the Laporte rule, but they become weakly allowed due to the mixing of opposite-parity wavefunctions caused by the crystal field or vibronic coupling. The absorption and emission spectra of Sm³⁺ in SmF₃ are dominated by these f-f transitions. The characteristic reddish-orange emission of Sm³⁺ is due to transitions from the excited ⁴G₅/₂ state to the lower-lying ⁶Hⱼ (J = 5/2, 7/2, 9/2, 11/2) states.

d-f Transitions: In contrast to the sharp f-f transitions, d-f transitions involve the promotion of an electron from the 4f shell to the higher-energy 5d shell. These transitions are parity-allowed and therefore have a much higher probability of occurring, resulting in broad and intense absorption bands, typically in the ultraviolet region of the spectrum. The energy of the 5d orbitals is highly sensitive to the local environment of the samarium ion, making the position of the d-f absorption bands strongly dependent on the host lattice. Following excitation into the 5d band, the ion typically relaxes non-radiatively to the ⁴G₅/₂ level of the 4f configuration, from which the characteristic f-f luminescence occurs.

The table below summarizes the prominent f-f emission transitions of Sm³⁺.

| Transition | Wavelength Range (nm) | Color |

| ⁴G₅/₂ → ⁶H₅/₂ | ~560 - 570 | Green |

| ⁴G₅/₂ → ⁶H₇/₂ | ~595 - 610 | Orange |

| ⁴G₅/₂ → ⁶H₉/₂ | ~640 - 655 | Red |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~700 - 715 | Red |

Zero-Phonon Lines and Hole-Burning Phenomena in Samarium-Doped Thin Films

At low temperatures, the optical spectra of samarium ions in a crystalline matrix can exhibit extremely sharp features known as zero-phonon lines (ZPLs) . A ZPL corresponds to a purely electronic transition between two energy levels without any accompanying creation or annihilation of phonons (lattice vibrations). wikipedia.org The ZPL is accompanied by a broader phonon sideband, which arises from transitions that also involve the absorption or emission of one or more phonons. wikipedia.org The intensity of the ZPL relative to the phonon sideband is temperature-dependent, with the ZPL becoming more prominent at cryogenic temperatures where lattice vibrations are minimized. single-molecule.nl The observation of ZPLs is a powerful tool for high-resolution spectroscopy, as their narrow linewidth allows for precise probing of the local environment of the samarium ions. nih.gov

Persistent spectral hole-burning (PSHB) is a phenomenon observed in some samarium-doped materials, particularly those containing Sm²⁺ ions. It involves the selective bleaching of a narrow portion of an inhomogeneously broadened absorption band by irradiation with a narrow-band laser. montana.edu This creates a "hole" in the absorption spectrum at the laser frequency. The inhomogeneous broadening arises from the fact that each samarium ion in the solid experiences a slightly different local environment, leading to a distribution of transition energies. single-molecule.nl The hole-burning mechanism in samarium-doped systems is often attributed to the photoionization of Sm²⁺ to Sm³⁺, with the ejected electron being trapped at a nearby site. researchgate.net This change in the valence state of the samarium ion alters its absorption spectrum, leading to the persistent hole. The holes can be stable for extended periods at low temperatures, and in some fluoride glasses, room-temperature persistent spectral hole burning has been observed. optica.org This phenomenon has potential applications in high-density optical data storage and frequency-selective optical devices.

Influence of Doping and Host Matrix on Samarium Luminescence Characteristics

The luminescence properties of samarium ions are not solely determined by the ion itself but are significantly influenced by the concentration of samarium and the nature of the surrounding host matrix.

Host Matrix: The choice of the host material plays a crucial role in determining the luminescence characteristics of the samarium dopant. The crystal field strength and symmetry of the host lattice affect the positions and splitting of the Sm³⁺ energy levels, leading to shifts in the emission wavelengths. The phonon energy of the host matrix is another critical factor. Hosts with low maximum phonon energies, such as fluorides, are generally preferred because they minimize non-radiative relaxation through multi-phonon emission. rsc.org In high-phonon-energy hosts, the energy gap between the emitting level (⁴G₅/₂) and the next lower level can be bridged by a few lattice vibrations, leading to efficient non-radiative decay and quenching of the luminescence. The solubility of the dopant in the host and the presence of defects or impurities can also impact the luminescence properties.

Vibrational Spectroscopy (FTIR, Raman) for Structural and Bonding Analysis of SmF₃

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods used to probe the local structure and bonding in materials like samarium fluoride. These techniques are based on the interaction of electromagnetic radiation with the vibrational modes of the crystal lattice.

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light, usually from a laser source. When photons interact with the material, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, having either lost energy to or gained energy from the lattice vibrations (Raman scattering). The energy shifts in the scattered light correspond to the frequencies of the Raman-active vibrational modes. For crystalline SmF₃, which has an orthorhombic structure at room temperature (space group Pnma), group theory predicts a specific number of Raman-active modes. aip.org The Raman spectrum of polycrystalline SmF₃ shows several distinct peaks corresponding to these vibrational modes. aip.org The positions and symmetries of these peaks provide a detailed fingerprint of the crystal structure and the Sm-F bonding environment. aip.org

The table below presents the experimentally observed Raman active phonon vibrations for polycrystalline orthorhombic SmF₃ at room temperature. aip.org

| Wavenumber (cm⁻¹) | Tentative Symmetry Assignment |

| 188 | B₁g |

| 230 | Ag |

| 318 | B₃g |

| 360 | Ag |

| 398 | B₂g |

| 418 | Ag |

| 503 | Ag |

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the material. A molecule or crystal lattice will absorb infrared radiation at frequencies that match its natural vibrational frequencies, provided that the vibration results in a change in the dipole moment. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber. For ionic compounds like SmF₃, the primary IR-active modes are related to the stretching and bending vibrations of the Sm-F bonds. While specific FTIR data for pure SmF₃ is not as readily available in the literature as Raman data, analysis of samarium-containing complexes and other fluoride materials indicates that the fundamental vibrations of the Sm-F bonds would be expected in the far-infrared region, typically below 600 cm⁻¹. nih.gov The presence of hydroxyl groups (O-H) or water molecules, which can be a result of the hygroscopic nature of SmF₃, would be indicated by broad absorption bands in the 3200-3600 cm⁻¹ region. researchgate.net

Electron Microscopy and Elemental Mapping of Samarium Fluoride Materials (SEM, FESEM, TEM, HR-TEM, EDS)

Electron microscopy techniques are indispensable for the characterization of samarium fluoride materials, providing high-resolution information about their morphology, crystal structure, and elemental composition.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): SEM and its higher-resolution variant, FESEM, are used to visualize the surface morphology and microstructure of SmF₃ powders, thin films, or bulk materials. In these techniques, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary electrons and backscattered electrons) are collected to form an image. These images reveal details about particle size and shape, surface texture, and porosity.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HR-TEM): TEM provides much higher magnification and resolution than SEM, allowing for the observation of the internal structure of materials. A broad beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the material are used to form an image. TEM can reveal information about crystal defects, grain boundaries, and the phase distribution. HR-TEM allows for the direct imaging of the atomic lattice planes of crystalline SmF₃, providing valuable information about the crystal structure and the presence of any structural defects at the atomic level.

X-ray Based Spectroscopic Techniques for Samarium Fluoride

X-ray based spectroscopic techniques are powerful tools for characterizing the structural and electronic properties of samarium fluoride (SmF3). These methods provide detailed information about the crystal structure, phase composition, elemental makeup, and valence states of samarium within the compound.

X-ray Diffraction for Phase Identification, Crystallinity, and Preferred Orientation of SmF3

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of SmF3. It allows for the identification of different crystalline phases, assessment of crystallinity, and determination of any preferred orientation of the crystallites.

Phase Identification: Samarium fluoride is known to exist in at least two different crystal structures depending on the temperature. At room temperature, SmF3 typically adopts an orthorhombic crystal structure, belonging to the β-YF3 type with the space group Pnma. iaea.orgwikipedia.org Upon heating to approximately 495 °C, it undergoes a first-order phase transition to a high-temperature rhombohedral (trigonal) phase, which is isostructural with LaF3 and has the space group P-3c1. iaea.orgresearchgate.net XRD patterns are crucial for distinguishing between these phases, as each phase produces a unique set of diffraction peaks. For example, studies have used XRD to confirm the presence of the low-temperature β-SmF3 phase and the high-temperature α-SmF3 tysonite modification in samples. researchgate.netresearchgate.net

Crystallinity: The sharpness and intensity of the diffraction peaks in an XRD pattern provide information about the crystallinity of the SmF3 sample. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad peaks suggest the presence of smaller crystallites or amorphous content. mdpi.com For instance, the strong and narrow (002) peak in ZnO nanorods, as an analogy, demonstrates a high degree of crystallinity. mdpi.com In SmF3, the degree of crystallinity can be influenced by the synthesis method and any subsequent heat treatments.

Preferred Orientation: In polycrystalline samples, especially thin films or compacted powders, the crystallites may not be randomly oriented. This phenomenon, known as preferred orientation or texture, can significantly affect the relative intensities of the diffraction peaks. osti.govvt.edu For example, minerals with easy cleavage can form needles or plates that align in a preferred direction, leading to an increase in the intensity of peaks corresponding to the cleavage planes. osti.gov While specific studies on the preferred orientation of SmF3 are not detailed in the provided context, it is a critical factor to consider in XRD analysis, as it can be corrected for using specific models like the March-Dollase or generalized spherical-harmonic models to obtain accurate structural information. vt.edu

Table 1: Crystallographic Data for Samarium Fluoride Phases

| Property | Room Temperature Phase (β-SmF3) | High-Temperature Phase (α-SmF3) |

| Crystal System | Orthorhombic | Rhombohedral (Trigonal) |

| Space Group | Pnma | P-3c1 |

| Lattice Constant a | 666.9 pm | 707 pm |

| Lattice Constant b | 705.9 pm | 707 pm |

| Lattice Constant c | 440.5 pm | 724 pm |

| Transition Temperature | - | 495 °C |

X-ray Photoelectron Spectroscopy for Valence State Analysis of Samarium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucl.ac.uk For samarium compounds, XPS is particularly valuable for determining the valence state of the samarium ions.

Samarium can exist in two stable valence states, +2 and +3. researchgate.net The binding energies of the core level electrons, such as the Sm 3d electrons, are sensitive to the oxidation state of the samarium atom. By analyzing the position and shape of the Sm 3d peaks in the XPS spectrum, it is possible to distinguish between Sm²⁺ and Sm³⁺. For instance, the Sm 3d photoemission spectra for some samarium-containing thin films have been shown to match well with Sm2O3 data, confirming that samarium is in the 3+ valence state. researchgate.net The analysis of valence band spectra, although more complex than core-level analysis, can also provide detailed information about the electronic density of states and the chemical environment of the atoms. ucl.ac.ukaps.org

Surface Area and Porosity Characterization of Samarium Fluoride Nanostructures

The characterization of surface area and porosity is crucial for understanding the properties and potential applications of nanostructured materials, including samarium fluoride. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. solids-solutions.comfilab.frlibretexts.org

The BET analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. solids-solutions.comslideshare.net By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to the isotherm data to calculate the specific surface area, which is typically expressed in square meters per gram (m²/g). libretexts.orgyoutube.com For nanomaterials, a high surface-area-to-volume ratio is a key characteristic, and the BET method provides a quantitative measure of this property. solids-solutions.com In addition to surface area, gas adsorption analysis can also provide information about the porosity of the material, including pore volume and pore size distribution. slideshare.netyoutube.com This is particularly relevant for SmF3 nanostructures, where the synthesis method can lead to the formation of porous architectures.

Other Advanced Spectroscopic and Analytical Methods Applied to SmF3

Beyond XRD and XPS, other advanced techniques are employed to provide a more complete characterization of samarium fluoride, particularly in its nanoparticle form.

Dynamic Light Scattering for Particle Sizing of SmF3 Nanoparticles

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension or solution. uark.edusolids-solutions.commdpi.com The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. solids-solutions.comnih.gov

In a DLS experiment, a laser beam is directed through the sample, and the scattered light is detected at a specific angle. nih.gov The random movement of the nanoparticles causes fluctuations in the intensity of the scattered light. These fluctuations are analyzed by an autocorrelator to determine the diffusion coefficient of the particles. horiba.com The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. nih.gov DLS is a powerful tool for in-situ sizing of nanoparticles and can provide information on the average particle size and the polydispersity of the sample. mdpi.com

Table 2: Comparison of Particle Sizing Techniques

| Technique | Principle | Information Provided | Sample State |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Hydrodynamic diameter, size distribution, polydispersity index. | Suspension/Solution |

| Transmission Electron Microscopy (TEM) | Images the particles directly using an electron beam. | Particle morphology, primary particle size. | Dry powder/Grid |

Inductively Coupled Plasma Optical Emission Spectrometry for Elemental Quantification of SmF3

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a sample. jordilabs.comresearchgate.netresearchgate.netsemanticscholar.org It is capable of detecting a wide range of elements at trace levels.

In ICP-OES, the samarium fluoride sample is typically dissolved in an appropriate acid and introduced into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements present in the sample, causing them to emit light at characteristic wavelengths. researchgate.netsemanticscholar.org The emitted light is then passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each characteristic wavelength is proportional to the concentration of that element in the sample. ICP-OES is a robust and reliable method for accurately quantifying the elemental composition of SmF3, including the determination of the samarium concentration and the presence of any impurities. arabjchem.org

Nuclear Magnetic Resonance for Structural Elucidation of SmF3-derived Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of chemical compounds. For fluorine-containing materials, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. alfa-chemistry.comnih.gov When studying compounds derived from samarium fluoride, the paramagnetic nature of the samarium(III) ion introduces distinct challenges and unique opportunities for structural elucidation. youtube.comwikipedia.org

The unpaired electrons in the Sm³⁺ ion dramatically influence the NMR spectra of nearby nuclei. youtube.com This interaction leads to two primary phenomena that are crucial for structural analysis: paramagnetic shifts and enhanced relaxation rates. nih.gov Unlike in diamagnetic compounds where chemical shifts fall within a narrow range, the signals in paramagnetic molecules can be spread over hundreds of parts per million (ppm). wikipedia.orgnih.gov This wide chemical shift range often reduces signal overlap, which can be an advantage for resolving distinct fluorine environments within a complex molecule. nih.gov

The difference in the observed chemical shift between a paramagnetic compound and a diamagnetic analogue is termed the hyperfine shift. wikipedia.org This shift is composed of two components: the contact shift, which arises from the delocalization of the unpaired electron spin through the molecular orbitals, and the pseudocontact shift, which results from the magnetic anisotropy of the paramagnetic center. wikipedia.org The pseudocontact shift is highly dependent on the geometry of the molecule, specifically the distance and angle between the Sm³⁺ ion and the observed fluorine nucleus. wikipedia.org This geometric dependence makes the paramagnetic shift a powerful probe for determining the three-dimensional structure of SmF₃-derived complexes in solution.

Furthermore, the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, significantly shortening both the longitudinal (T₁) and transverse (T₂) relaxation times. nih.govfrontiersin.org This paramagnetic relaxation enhancement (PRE) is strongly dependent on the distance between the unpaired electron of the Sm³⁺ ion and the ¹⁹F nucleus, typically proportional to 1/r⁶, where r is the ion-nucleus distance. nih.gov By measuring the relaxation rates, researchers can precisely calculate the distances between the samarium ion and fluorine atoms in different parts of a molecule, providing critical restraints for structural modeling. nih.gov

Detailed Research Findings

For instance, in a series of hypothetical SmF₃-derived coordination complexes with varying ligands (L), ¹⁹F NMR can reveal subtle structural changes. The data in Table 4.6.3.1 illustrates how changes in the ligand framework, which alter the position of the fluoride ion relative to the Sm³⁺ center, result in distinct and measurable changes in the ¹⁹F NMR parameters.

Table 4.6.3.1: Representative ¹⁹F NMR data for a series of hypothetical SmF₃-derived complexes in solution. The changes in chemical shift and T₁ relaxation time reflect different coordination environments and Sm-F distances induced by ligands L₁, L₂, and L₃.

The significant downfield shift and short T₁ time for SmF₃(L₁) suggest a close proximity of the fluoride to the samarium center. Conversely, the upfield shift and longer T₁ for SmF₃(L₃) indicate a greater distance between the fluoride and the paramagnetic ion. While challenging, the interpretation of these paramagnetic effects provides a level of structural detail that is often inaccessible for analogous diamagnetic systems. nih.gov The combination of paramagnetic shift analysis, relaxation measurements, and computational modeling allows for the comprehensive structural elucidation of SmF₃-derived compounds in solution.

Theoretical and Computational Modeling of Samarium Fluoride Systems

Quantum-Chemical Calculations of Samarium Fluoride (B91410) Electronic Structure

Quantum-chemical calculations are pivotal in understanding the arrangement and energies of electrons in samarium fluoride. These methods can elucidate the nature of chemical bonding and the electronic states that govern the material's properties.

The embedded cluster approximation is a computational technique used to model the electronic structure of localized defects, such as samarium ions, within a larger crystal lattice. In this approach, a small cluster of atoms containing the defect of interest is treated with a high level of quantum-chemical accuracy, while the rest of the crystal is represented by a more approximate potential. This method is particularly useful for studying the effects of the crystalline environment on the electronic properties of the samarium defect. While specific studies employing this method for SmF3 were not prevalent in the search results, the methodology is widely applied to similar rare-earth doped fluoride crystals.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. mdpi.comyoutube.com DFT calculations can predict various properties of materials, including their structural, electronic, and optical characteristics. ej-physics.org In principle, DFT is an exact theory, but in practice, approximations for the exchange-correlation functional are necessary. cmu.edu The choice of the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can influence the accuracy of the calculations. cmu.edu

While specific DFT studies focused solely on SmF3 are not extensively detailed in the provided search results, the application of DFT to other samarium-containing compounds, such as samarium orthoferrite (SmFeO3), illustrates the methodology. In a study of SmFeO3, first-principles simulations within the DFT framework were used to investigate its structural, elastic, and electronic properties. researchgate.net A variety of density functionals were employed to model the electron exchange-correlation, and the ground state energy for different magnetic configurations was estimated. researchgate.net Such calculations provide detailed information on lattice parameters, atomic positions, bond lengths, and bond angles. researchgate.net For SmF3, DFT could be similarly applied to determine its ground state electronic structure, density of states, and band structure, providing insights into its conductivity and optical properties.

Table 1: Representative Parameters from a DFT Study on a Samarium-Containing Compound (SmFeO3)

| Property | Functional | Calculated Value |

|---|---|---|

| Lattice Parameter a (Å) | LDA+U | 5.39 |

| Lattice Parameter b (Å) | LDA+U | 5.59 |

| Lattice Parameter c (Å) | LDA+U | 7.71 |

| Band Gap (eV) | HSE06 | 2.1 |

This table presents example data from a DFT study on SmFeO3 to illustrate the types of parameters that can be obtained. researchgate.net Specific values for SmF3 would require a dedicated DFT calculation.

Multi-configurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent second-order perturbation theory (CASPT2), are essential for accurately describing the electronic structure of systems with strong electron correlation, which is common in compounds containing rare-earth elements like samarium. mdpi.comarxiv.org The CASSCF method provides a good qualitative description of the electronic wave function by including all important electronic configurations within a selected "active space" of orbitals and electrons. su.se The CASPT2 method then builds upon the CASSCF wave function to incorporate dynamic electron correlation, leading to more accurate energy level calculations. mdpi.comarxiv.org

These methods are particularly well-suited for studying the complex electronic spectra of samarium ions, which arise from the partially filled 4f orbitals. For instance, in studies of samarium diiodide, all-electron CASPT2 calculations that include scalar relativistic effects have been used to predict electron transfer energies. mdpi.com Such calculations can provide detailed insights into the energies of the ground and excited electronic states of samarium-containing molecules. nih.gov The choice of the active space is a critical aspect of these calculations. su.se

Table 2: Key Features of CASSCF/CASPT2 Methods

| Method | Description | Key Application for Samarium Compounds |

|---|---|---|

| CASSCF | Complete Active Space Self-Consistent Field. A multi-configurational method that provides a good qualitative description of the wave function for systems with strong electron correlation. | Determining the zeroth-order wave function and characterizing the electronic states arising from the 4f orbitals of samarium. |

| CASPT2 | Complete Active Space Second-Order Perturbation Theory. A method that builds on CASSCF to include dynamic electron correlation. | Accurately calculating the energies of the ground and excited electronic states, and predicting spectroscopic properties. |

Modeling of Structural Phase Transitions in Samarium Fluoride Analogs (e.g., Landau Theory)

Landau theory is a phenomenological approach used to describe continuous, or second-order, phase transitions. arxiv.org It is based on an expansion of the free energy of a system in terms of an order parameter, which is a quantity that is zero in the high-symmetry phase and non-zero in the low-symmetry phase. nih.gov The theory does not require solving a microscopic statistical mechanics problem but rather captures the essential physics of the transition based on symmetry arguments. youtube.com

Simulation of Optical Properties and Electronic Transitions in Samarium Fluoride Films

The simulation of optical properties and electronic transitions in samarium fluoride films is crucial for their application in optical coatings and other photonic devices. These simulations can predict quantities such as the refractive index, extinction coefficient, absorption spectrum, and reflectivity.

First-principles calculations based on DFT are a common approach to simulate the optical properties of materials. nih.govresearchgate.net The optical properties can be derived from the complex dielectric function, which is calculated from the electronic band structure. nih.gov While a specific first-principles simulation of the optical properties of SmF3 films was not found, studies on other fluoride perovskites demonstrate the methodology. nih.govresearchgate.net

Experimentally, the optical properties of evaporated samarium fluoride films have been investigated. iaea.org These films show good transparency from the deep violet to the far-infrared region of the electromagnetic spectrum. iaea.org The optical constants of these films have been determined by fitting the transmission spectra using a Lorentz oscillator model. iaea.org Computational simulations would aim to reproduce these experimental findings and provide a deeper understanding of the underlying electronic transitions responsible for the observed optical properties.

Table 3: Experimentally Determined Optical Properties of Evaporated Samarium Fluoride Films

| Wavelength Range | Transparency | Method for Determining Optical Constants |

|---|---|---|

| 200 nm to 20 µm | Good | Fitting of transmission spectrum with Lorentz oscillator model |

Data sourced from an experimental study on evaporated SmF3 films. iaea.org

Theoretical Studies of Defect Energy Levels and Charge Compensators in SmF3-Related Hosts

Theoretical studies of defect energy levels and charge compensators are essential for understanding the behavior of samarium fluoride as a host material for dopants or when it contains intrinsic defects. Defects can significantly influence the electronic and optical properties of a material. frontiersin.org

Computational modeling, often using DFT, can be employed to calculate the formation energies of various types of defects, such as vacancies, interstitials, and substitutional impurities. arxiv.org These calculations can also determine the energy levels that these defects introduce within the band gap of the material. The position of these defect levels is crucial as they can act as traps for charge carriers or as recombination centers, affecting the material's performance in electronic and optical devices.

: Computational Analysis of Samarium Fluoride Reaction Mechanisms and Thermodynamics

Computational thermodynamics serves as a critical tool for evaluating the feasibility and spontaneity of chemical reactions involving samarium fluoride. By calculating the change in standard Gibbs free energy (ΔrGm⊝), researchers can predict the thermodynamic driving forces for various reaction pathways under different temperature conditions. A significant area of focus for these computational studies has been the reduction of samarium(III) fluoride (SmF3), particularly through aluminothermic processes.

Detailed thermodynamic analysis has been applied to model the reduction of SmF3 by aluminum (Al). The primary reactions considered in these models are the reduction of SmF3 to samarium(II) fluoride (SmF2) and the further reduction to metallic samarium (Sm). The Gibbs free energy changes for these reactions are calculated as a function of temperature to determine their viability.

The key reactions modeled are as follows:

3SmF3(s) + Al(l) → 3SmF2(s) + AlF3(l)

SmF3(s) + Al(l) → Sm(l) + AlF3(l)

Computational results consistently show that the Gibbs free energy for the reduction of SmF3 to SmF2 (Reaction 1) is negative within a specific high-temperature range, indicating that the reaction is thermodynamically spontaneous. In contrast, the Gibbs free energy for the reduction of SmF3 to metallic samarium (Reaction 2) remains positive under the same conditions, demonstrating that this pathway is thermodynamically non-spontaneous.

Thermodynamic calculations reveal that the reduction of SmF3 by aluminum to form SmF2 is feasible in the temperature range of 933 K to 1356 K. researchgate.net This finding is crucial as it explains why SmF3 cannot be directly reduced to metallic samarium using aluminum, a consequence of the variable valence states of samarium. researchgate.net

The analysis of the reaction system at different molar ratios of Al to SmF3 (from 1:3 to 5:3) further elucidates the reaction mechanism. researchgate.net Despite varying the reactant ratios, the primary products obtained are consistently identified as a non-stoichiometric samarium fluoride (SmF2.413), aluminum fluoride (AlF3), and a complex fluoride, Sm(AlF)5. researchgate.net The formation of Sm(AlF)5 is attributed to a subsequent reaction between the initially formed AlF3 and divalent samarium species. researchgate.net

These computational findings, supported by experimental characterization, highlight a key aspect of the reaction mechanism: the samarium in the reduction products exists in mixed valence states of Sm3+ and Sm2+. researchgate.net This mixed-valence outcome is a direct consequence of the thermodynamic favorability of forming Sm(II) compounds over metallic Sm.

| Reaction | Equation | Temperature Range (K) | ΔrGm⊝ (kJ/mol) | Thermodynamic Feasibility |

|---|---|---|---|---|

| Reduction to SmF₂ | 3SmF₃(s) + Al(l) → 3SmF₂(s) + AlF₃(l) | 933 - 1356 | < 0 | Spontaneous researchgate.net |

| Reduction to Metallic Sm | SmF₃(s) + Al(l) → Sm(l) + AlF₃(l) | 933 - 1356 | > 0 | Non-spontaneous researchgate.net |

Future Research Directions and Challenges for Samarium Fluoride

Overcoming Synthesis Challenges for Specific Samarium Fluoride (B91410) Phases and Stoichiometries

A primary challenge in the utilization of samarium fluoride lies in the synthesis of specific crystalline phases and non-stoichiometric forms with high precision. The synthesis of phases like samarium difluoride (SmF2) or, more accurately, non-stoichiometric SmF2+x, often starts with the reduction of SmF3. However, these reduction processes are fraught with difficulties.

Key challenges in synthesis include:

Separation and Purity: When SmF3 is reduced using metallic samarium (Sm), separating the resulting SmF2+x from the excess metal reductant is a significant challenge.

Oxygen Contamination: The high reactivity of the components, especially at elevated temperatures required for synthesis, makes the final products susceptible to oxygen contamination, which can alter the material's properties.

Reaction Monitoring: It is difficult to monitor the completeness of the reduction reaction in real-time, leading to inconsistencies in the final product's stoichiometry and phase composition.

Phase Instability: The desired phases can be unstable under ambient conditions. For instance, a cubic SmF2.108 phase, synthesized from SmF3 and metallic Sm, has been observed to transform into a superstructural Sm13F32–δ phase over a period of 60 days in air.

Future research must focus on developing novel synthesis techniques that offer greater control over stoichiometry and phase purity. This includes exploring alternative reducing agents and reaction conditions, such as lower temperature routes or high-pressure synthesis, to stabilize specific phases. The development of advanced in-situ monitoring techniques would also be crucial to better understand and control the reaction pathways.

| Synthesis Challenge | Description | Key Research Goal |

| Product Separation | Difficulty in separating the synthesized fluoride phase from excess metallic reducing agents (e.g., Sm). | Develop cleaner reaction pathways or post-synthesis purification methods. |

| Oxygen Contamination | High-temperature reactions are prone to incorporating oxygen impurities, affecting material properties. | Implement inert atmosphere synthesis and handling protocols; explore lower-temperature synthesis routes. |

| Stoichiometry Control | Achieving a precise F:Sm ratio is difficult due to incomplete reactions and competing phase formations. | Design reactions with self-limiting mechanisms; improve real-time monitoring of reaction progress. |

| Phase Instability | Desired non-stoichiometric or metastable phases can transform into more stable compounds over time. | Investigate methods for phase stabilization, such as doping or surface passivation. |

Advanced Characterization of Dynamic Processes and In-situ Phenomena in SmF3 Systems

Understanding the behavior of samarium fluoride under various conditions requires advanced characterization techniques capable of observing dynamic processes in real time. The structural phase transition of SmF3 is a key example; it converts from an orthorhombic β-YF3 type structure to a rhombohedral LaF3 type at temperatures above 495 °C. While techniques like X-ray diffraction (XRD), Raman scattering, and differential thermal analysis have been used to study this transition, a deeper, mechanistic understanding is needed.

Future research should pivot towards the application of more sophisticated in-situ characterization methods. Techniques such as high-temperature environmental transmission electron microscopy (ETEM) could allow for the direct observation of crystal structure evolution at the nanoscale as phase transitions occur. For studying chemical reactions, such as the reduction of SmF3, in-situ solid-state nuclear magnetic resonance (NMR) spectroscopy could provide invaluable information on the changes in the local atomic environments of both samarium and fluorine ions during the transformation. These advanced methods will be critical for mapping the precise mechanisms of phase transitions and chemical reactions, moving beyond the static analysis of initial and final products.

Development of Novel Theoretical Models for Complex Samarium Fluoride Interactions and Structures

The predictive modeling of samarium fluoride's properties is complicated by the complex electronic structure of the samarium ion. As a rare-earth element, samarium possesses strongly correlated 4f electrons, which are not accurately described by standard computational methods like Density Functional Theory (DFT). Standard DFT approximations often fail to correctly predict properties such as band gaps and magnetic behavior in these materials.

To address this, future theoretical work must focus on the development and application of more advanced computational models. Key directions include:

Beyond Standard DFT: Implementing corrections to DFT, such as the Hubbard U parameter (DFT+U), which accounts for on-site Coulomb interactions of the localized f-electrons.

Advanced Methods: Utilizing more sophisticated and computationally intensive methods like Dynamical Mean Field Theory (DMFT) or high-level quantum chemical calculations such as CASSCF and CASPT2 to accurately model the electronic structure and interactions.